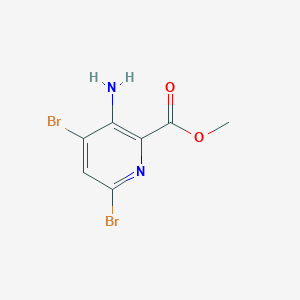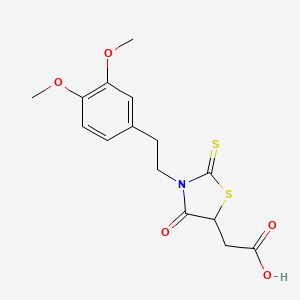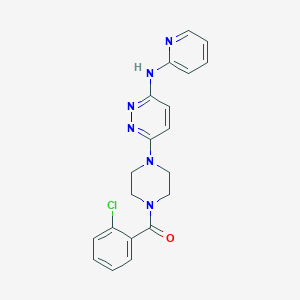
Methyl 3-amino-4,6-dibromopicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-amino-4,6-dibromopicolinate” is a chemical compound with the molecular formula C7H6Br2N2O2 . It is related to “Methyl 6-amino-3,5-dibromopicolinate”, which has a molecular weight of 309.94 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of two bromine atoms, one nitrogen atom, and one oxygen atom . The exact structure would require more specific information or advanced analytical techniques to determine.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 294.93 . The density is predicted to be 1.928 g/cm3 . The boiling point is predicted to be 320.7°C .科学的研究の応用
Chemical Sensing and Material Science
One study elaborates on the remarkable difference in sensing properties of quinoline-based isomers for Al³⁺ and Zn²⁺ ions. These compounds, synthesized through Schiff-base condensation, act as dual fluorescence chemosensors. The study underscores their potential in detecting metal ions through fluorescence enhancement, which is pivotal for environmental monitoring and biochemical assays (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Pharmaceutical Chemistry and Antimicrobial Activity
Research into novel metal complexes of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one reveals antimicrobial properties against a variety of microorganisms. These complexes show considerable activity, highlighting the potential of such compounds in developing new antimicrobial agents (Peter & Lucky, 2015).
Anticancer Research
Compounds derived from quinazoline have been studied for their potential in cancer treatment. For instance, 2,4-dihydroxyquinoline-derived dyes have been synthesized and evaluated for their DNA protection, antimicrobial, and anticancer activities. Some compounds exhibited significant cytotoxicity against cancer cell lines, suggesting their potential use in cancer therapy (Şener, Mohammed, Yerlikaya, Çelik Altunoğlu, Gür, Baloğlu, & Şener, 2018).
Biochemical Studies
The interaction of VIVO compounds with red blood cells, studied through spectroscopic and computational techniques, illustrates the potential of picolinate ligands in the management of diabetes. These findings contribute to understanding the bioavailability and mechanism of action of potential anti-diabetic drugs (Sanna, Serra, Micera, & Garribba, 2014).
Molecular Characterization and Enzymology
The molecular characterization of enzymes involved in isoquinoline alkaloid biosynthesis, such as the S-Adenosyl-l-methionine:3′-Hydroxy-N-methylcoclaurine 4′-O-Methyltransferase in Coptis japonica, provides insight into the biosynthetic pathways of pharmacologically active compounds. This research has implications for the production and synthesis of bioactive alkaloids (Morishige, Tsujita, Yamada, & Sato, 2000).
特性
IUPAC Name |
methyl 3-amino-4,6-dibromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJAQTNXIMZFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2676648.png)

![2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2676651.png)


![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2676655.png)

![Methyl 2-(4-benzoylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676661.png)
![3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2676662.png)


